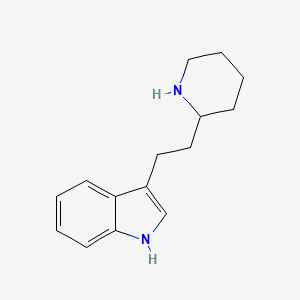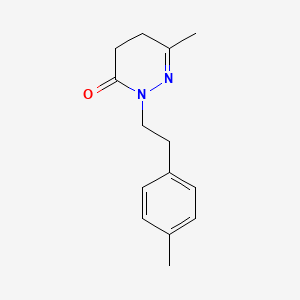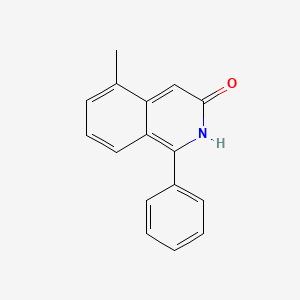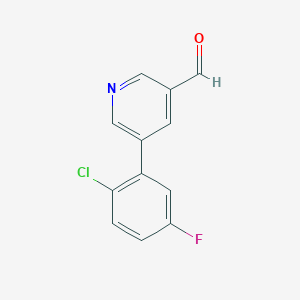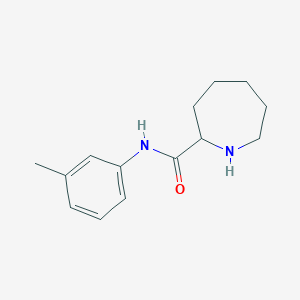
N-(m-Tolyl)azepane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-Tolyl)azepane-2-carboxamide is a chemical compound with the molecular formula C14H20N2O. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(m-Tolyl)azepane-2-carboxamide can be achieved through several methods. One practical approach involves the Pd/LA-catalyzed decarboxylation and annulation reaction. This method proceeds under mild conditions with a palladium catalyst, a ligand, and a Lewis acid additive, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(m-Tolyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Amidation: Typically involves carboxylic acids and amines under catalytic or non-catalytic conditions.
Substitution: May involve reagents such as halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions yield amides, while substitution reactions can produce a variety of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(m-Tolyl)azepane-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(m-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-(m-Tolyl)azepane-2-carboxamide can be compared with other azepane derivatives, such as:
Azepane: The parent compound, which lacks the m-Tolyl and carboxamide functional groups.
Oxepane: A similar seven-membered ring compound containing oxygen instead of nitrogen.
Silepane: Contains silicon in the ring structure.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-(3-methylphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-12(10-11)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
VNAAVDLEBQNDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


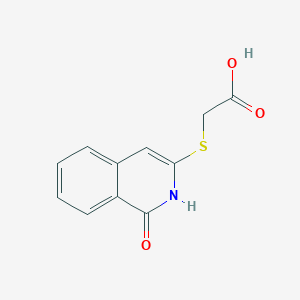

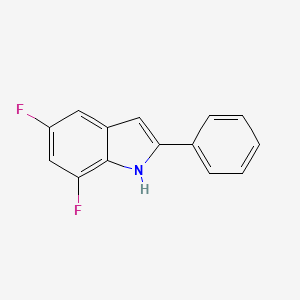





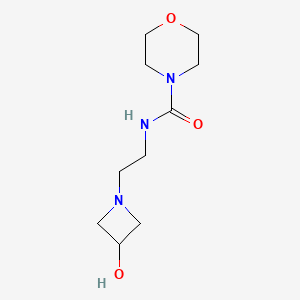
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
